methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate
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Overview
Description
methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate is a chemical compound that features a piperidine ring, a sulfonyl group, and a carbamate moiety
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-methylpiperidine, is reacted with an appropriate sulfonyl chloride to form 4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amine.
Carbamoylation: The intermediate is then treated with methyl chloroformate under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)amine
- **methyl N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamate derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-7-9-16(10-8-11)21(18,19)13-5-3-12(4-6-13)15-14(17)20-2/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHAWEUQJVQPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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